molecular formula C10H9FN2O B13570892 3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine

Cat. No.: B13570892
M. Wt: 192.19 g/mol
InChI Key: DPYATPYKXFDKRN-UHFFFAOYSA-N
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Description

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is an organic compound that features a fluorinated aromatic ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the fluorine atom: This step involves the selective fluorination of the aromatic ring, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-methylphenyl isocyanate
  • 2-fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

DPYATPYKXFDKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NOC(=C2)N

Origin of Product

United States

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